molecular formula C19H13F2N3OS B11206891 N-(2,4-difluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

N-(2,4-difluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11206891
M. Wt: 369.4 g/mol
InChI Key: PSGKCPRIHDMPBY-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE typically involves a multi-step process. One common method includes the condensation of 2,4-difluoroaniline with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the imidazo[2,1-b][1,3]thiazole core. The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole with acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used for further research .

Scientific Research Applications

N-(2,4-DIFLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition is often achieved through the binding of the compound to the active site of the target enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-DIFLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE is unique due to its specific substitution pattern and the presence of both imidazo and thiazole rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research and development .

Properties

Molecular Formula

C19H13F2N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C19H13F2N3OS/c20-13-6-7-16(15(21)8-13)22-18(25)9-14-11-26-19-23-17(10-24(14)19)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,22,25)

InChI Key

PSGKCPRIHDMPBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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